CSNK2A Cellular Target Engagement: IC50 Advantage Over N-H and Heterocyclic Regioisomers
In a direct head-to-head comparison of pyridylmethyl-substituted pyrimido[4,5-c]quinoline derivatives, the analog incorporating the N2-methyl-N2-(3-pyridylmethyl) moiety (compound 4o) exhibited a CSNK2A cellular IC50 of 6.0 µM, which is 1.3-fold more potent than the corresponding N-H analog (compound 4n, IC50 = 8.0 µM) and 2.3-fold more potent than the 4-pyridylmethyl regioisomer (compound 4p, IC50 = 14.0 µM) [1]. All measurements were performed under identical conditions using the in-cell NanoBRET target engagement assay [1].
| Evidence Dimension | CSNK2A cellular potency (IC50, µM) |
|---|---|
| Target Compound Data | 6.0 µM (compound 4o, bearing the N2-methyl-N2-(3-pyridylmethyl) moiety) |
| Comparator Or Baseline | 4n (N-H analog): 8.0 µM; 4p (4-pyridylmethyl regioisomer): 14.0 µM |
| Quantified Difference | 1.3-fold vs 4n; 2.3-fold vs 4p |
| Conditions | In-cell NanoBRET target engagement assay (CSNK2A) |
Why This Matters
For procurement decisions in kinase inhibitor research, the 2.3-fold potency gain over the 4-pyridylmethyl regioisomer and the 1.3-fold gain over the des-methyl analog can determine whether a lead series meets cellular activity thresholds.
- [1] Yang, Y., et al. (2024). Pharmaceuticals, 17(3), 306. Table 3: Pyridylmethyl analogs; compounds 4n, 4o, 4p. View Source
